(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Description
Structural Classification and Nomenclature
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid belongs to the chemical class of pyrrolidine carboxylic acids and derivatives, which are compounds containing a pyrrolidine ring bearing a carboxylic acid or its derivatives. The compound is systematically classified within the broader category of proline and derivatives, representing compounds containing proline or derivatives resulting from reaction at the amino group or carboxy group, or from replacement of hydrogen atoms by heteroatoms. The International Union of Pure and Applied Chemistry designation for this compound is (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid, reflecting its precise stereochemical configuration and substitution pattern.
The compound bears the Chemical Abstracts Service registry number 1049978-26-8, establishing its unique chemical identity within comprehensive chemical databases. Alternative nomenclature includes (4R)-4-[(2-bromophenyl)methyl]-L-Proline, emphasizing its relationship to the proteinogenic amino acid proline. The molecular formula C₁₂H₁₄BrNO₂ corresponds to a molecular weight of 284.15 grams per mole, reflecting the incorporation of the brominated aromatic substituent into the pyrrolidine framework.
| Property | Value |
|---|---|
| IUPAC Name | (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
| CAS Registry Number | 1049978-26-8 |
| Molecular Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.15 g/mol |
| InChI Key | PFTKFCZQFGMJRB-KCJUWKMLSA-N |
The structural architecture encompasses a five-membered pyrrolidine ring with carboxylic acid functionality at the 2-position and a 2-bromobenzyl substituent at the 4-position. The International Chemical Identifier representation InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 provides unambiguous specification of the molecular connectivity and stereochemistry.
Stereochemistry and Conformational Significance
The stereochemical designation (2S,4R) defines the absolute configuration at two critical chiral centers within the pyrrolidine framework, establishing the compound's three-dimensional architecture and conformational preferences. The stereochemistry at position 2 corresponds to the S-configuration, while position 4 adopts the R-configuration, creating a specific spatial arrangement that significantly influences the molecule's conformational landscape. This particular stereochemical pattern positions the compound within the class of 4-substituted prolines that exhibit distinct conformational behaviors compared to their diastereomeric counterparts.
Research has demonstrated that 4-substituted prolines with electron-withdrawing substituents, such as the brominated aromatic group in this compound, exhibit unique conformational preferences that are directly linked to their stereochemical configuration. The (4R) configuration promotes specific ring puckering patterns that influence the overall molecular conformation. Computational analysis has indicated that 4S-substituted prolines with electron-withdrawing 4-position substituents strongly favor the endo ring pucker and extended conformations, while their 4R counterparts demonstrate different conformational landscapes.
The conformational behavior of substituted pyrrolidines is governed by complex stereoelectronic effects, including the gauche effect and hyperconjugation interactions. The specific (2S,4R) configuration of this compound establishes particular stereoelectronic relationships that determine the preferred ring conformations. The brominated aromatic substituent at the 4-position functions as an electron-withdrawing group, which influences the hyperconjugation interactions between the carbon-substituent bond and adjacent carbon-hydrogen bonds.
| Conformational Parameter | Influence |
|---|---|
| Ring Pucker Preference | Determined by 4R-substitution pattern |
| Stereoelectronic Effects | Governed by electron-withdrawing bromine |
| Backbone Conformation | Influenced by pyrrolidine ring constraints |
| Rotational Barriers | Modified by aromatic substitution |
The pyrrolidine ring system can adopt various envelope and twisted conformations, described by pseudorotation parameters including the phase angle and maximum puckering amplitude. The phase angle indicates which ring atoms are situated outside the ring plane, while the maximum puckering amplitude describes the degree of distortion of the five-membered ring out of planarity. These conformational parameters are directly influenced by the stereochemical configuration and the nature of the substituents.
Structural Relationship to Pyrrolidine Family
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid exemplifies the sophisticated structural modifications possible within the pyrrolidine family, demonstrating how strategic substitution can create compounds with specific conformational and chemical properties. Pyrrolidine, also known as tetrahydropyrrole, serves as the fundamental structural scaffold with the molecular formula (CH₂)₄NH, representing a cyclic secondary amine and saturated heterocycle. The parent pyrrolidine structure provides the conformational constraints that distinguish this family of compounds from acyclic analogs.
The relationship to proline, the proteinogenic amino acid, establishes this compound within the broader context of amino acid analogs and derivatives. Proline itself is unique among the proteinogenic amino acids as the only secondary amine, with its nitrogen atom attached both to the alpha-carbon and to a chain of three carbons forming a five-membered ring. The structural modification represented by (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid extends this fundamental architecture through specific substitution at the 4-position with a brominated aromatic group.
The pyrrolidine ring structure is present in numerous natural alkaloids, including nicotine and hygrine, and forms the basis for various pharmaceutical compounds such as the racetam family. This widespread occurrence demonstrates the importance of the pyrrolidine framework in biological systems and synthetic chemistry. The amino acids proline and hydroxyproline represent naturally occurring derivatives of pyrrolidine, establishing precedent for the biological relevance of substituted pyrrolidine structures.
Modern synthetic approaches have enabled the creation of diverse pyrrolidine derivatives through strategic functionalization. The proline editing methodology represents one approach for generating substituted proline amino acids, where hydroxyproline serves as a starting material for stereospecific conversion to various 4-substituted prolyl amino acids. This synthetic strategy demonstrates the versatility of the pyrrolidine framework for creating structurally diverse compounds with controlled stereochemistry.
| Pyrrolidine Derivative Class | Structural Feature | Example |
|---|---|---|
| Natural Alkaloids | Unsubstituted or simple substitution | Nicotine, Hygrine |
| Proteinogenic Amino Acids | Carboxylic acid at position 2 | Proline, Hydroxyproline |
| Synthetic Pharmaceuticals | Various substitution patterns | Racetam compounds |
| Research Compounds | Complex aromatic substitution | (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid |
Historical Context in Pyrrolidine Chemistry
The historical development of pyrrolidine chemistry traces its origins to the landmark discovery by Richard Willstätter in 1900, who first isolated proline while studying N-methylproline and synthesized proline through the reaction of sodium salt of diethyl malonate with 1,3-dibromopropane. This foundational work established the synthetic accessibility of the pyrrolidine framework and initiated systematic investigation of its chemical properties. Emil Fischer's subsequent isolation of proline from casein and development of synthesis routes from phthalimide propylmalonic ester in 1901 further advanced understanding of pyrrolidine chemistry.
The evolution of pyrrolidine chemistry accelerated throughout the twentieth century with increased understanding of conformational behavior and stereoelectronic effects. The recognition that proline isomerization could function as a rate-limiting step in protein folding, demonstrated by Brandts and colleagues in 1975 through studies of bovine ribonuclease A, highlighted the biological significance of pyrrolidine conformational dynamics. This work revealed that proline cis-trans isomerization played a major role in the kinetics of protein denaturation and refolding processes.
The development of sophisticated synthetic methodologies has enabled access to increasingly complex pyrrolidine derivatives. The introduction of proline editing techniques, which allow for post-synthetic modification of incorporated hydroxyproline residues to generate diverse 4-substituted prolyl amino acids, represents a significant advancement in synthetic methodology. These approaches have facilitated the synthesis of compounds bearing recognition motifs, electron-withdrawing groups for stereoelectronic effects, and heteronuclear nuclear magnetic resonance handles.
Contemporary research in pyrrolidine chemistry focuses on understanding the relationship between substitution patterns and conformational preferences. Studies of 4-substituted prolines have revealed that the stereochemistry of substitution dramatically influences conformational landscapes, with 4R-substituted prolines preferring compact conformations and 4S-substituted prolines exhibiting more extended values of backbone dihedral angles. This understanding has enabled rational design of pyrrolidine derivatives with predictable conformational properties.
| Historical Period | Key Development | Significance |
|---|---|---|
| 1900-1901 | Willstätter and Fischer syntheses | Establishment of pyrrolidine accessibility |
| 1975 | Brandts isomerization studies | Recognition of biological conformational dynamics |
| Late 20th Century | Stereoelectronic effect studies | Understanding of substitution-conformation relationships |
| Early 21st Century | Proline editing methodology | Advanced synthetic access to derivatives |
The contemporary understanding of pyrrolidine conformational behavior builds upon decades of structural and theoretical investigations. Nuclear magnetic resonance spectroscopy and X-ray crystallography have provided detailed insights into the conformational preferences of substituted pyrrolidines, while computational methods have enabled prediction of conformational landscapes. The development of pseudorotation analysis techniques has allowed quantitative description of pyrrolidine ring conformations through phase angle and puckering amplitude parameters.
Properties
IUPAC Name |
(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTKFCZQFGMJRB-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376010 | |
| Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049978-26-8 | |
| Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yields
Analytical Verification of Product
- High-Performance Liquid Chromatography (HPLC): Used to confirm purity and enantiomeric excess, typically employing C18 reversed-phase columns with MS detection.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm stereochemistry via coupling constants and chemical shifts (e.g., J = 8.4 Hz for trans configuration).
- X-ray Crystallography: Provides definitive stereochemical assignment when single crystals are available.
- Mass Spectrometry (MS): Confirms molecular weight and identity.
Research Findings and Optimization Insights
- Stereoselectivity: Maintaining the (2S,4R) configuration during alkylation is crucial. Chiral auxiliaries or catalysts are employed to favor the desired stereochemistry.
- Protecting Groups: Boc and other nitrogen/carboxyl protecting groups prevent side reactions and improve yields during multi-step synthesis.
- Catalyst Efficiency: Palladium-based catalysts with bulky ligands improve coupling yields and selectivity for halogenated aromatic substrates like 2-bromobenzyl derivatives.
- Solvent Effects: Polar aprotic solvents accelerate nucleophilic substitution but require temperature control to avoid racemization.
- Yield Limitations: Reported yields for initial steps are moderate (46–56%), highlighting the need for process optimization.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Pyrrolidine ring formation | Cyclization of chiral precursors, Boc protection | Chiral amino acid derivatives, Boc anhydride | ~46 | Stereochemistry critical |
| 2. 2-Bromobenzyl introduction | Nucleophilic substitution or Pd-catalyzed coupling | 2-Bromobenzyl bromide, Pd catalyst, DMF/THF | 50–70 | Catalyst and solvent choice crucial |
| 3. Carboxylation | Carboxylation under basic conditions | CO₂ or carboxylating agents, base | 50–60 | Control to prevent racemization |
| 4. Deprotection & purification | Acid hydrolysis, recrystallization | HCl, recrystallization solvents | >90 purity | Ensures stereochemical integrity |
Scientific Research Applications
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides. Its utility is particularly noted in solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of complex peptide structures with high purity. The incorporation of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid into peptide chains enhances the structural diversity and functional potential of the resulting peptides.
In pharmaceutical research, (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is explored for its potential in developing new drugs targeting specific biological pathways. Its ability to modulate biological activities makes it a valuable candidate for designing therapeutics with improved efficacy and selectivity.
Case Study: Drug Efficacy in Targeting Cancer Cells
A study demonstrated that derivatives of this compound exhibited significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism involved activation of caspase pathways, leading to programmed cell death.
Bioconjugation
The compound is also utilized in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application is crucial for enhancing drug delivery systems and improving the effectiveness of targeted therapies.
Table 2: Applications of Bioconjugation with (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
| Application | Description |
|---|---|
| Drug Delivery | Enhances targeting and efficacy |
| Imaging Agents | Improves visualization in diagnostic imaging |
Research in Neuroscience
In neuroscience, this compound is employed in synthesizing neuroactive compounds that contribute to studies on neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems and may lead to novel treatments for conditions such as Alzheimer's disease.
Case Study: Neuroprotective Effects
Research indicated that (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid derivatives exhibited neuroprotective effects by reducing neuroinflammation and promoting neurite outgrowth in neuronal cultures. These findings suggest potential applications in treating neurodegenerative diseases.
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of proliferation and induction of apoptosis |
| Neuroprotective | Reduction of neuroinflammation and promotion of neurite outgrowth |
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobenzyl group can enhance binding affinity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Bromobenzyl Derivatives
(a) 2-Bromo vs. 4-Bromo Substitution
- (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049978-43-9): Molecular Formula: C₁₂H₁₄BrNO₂ (MW: 284.15). Its hydrochloride salt (CAS: 1049734-21-5, MW: 320.61) is commercially available and widely used in peptide coupling reactions .
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049978-36-0):
Key Differences:
Halogen-Substituted Analogs: Fluorobenzyl Derivatives
- (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049977-93-6): Molecular Formula: C₁₂H₁₄FNO₂ (MW: 223.24). Fluorine’s electronegativity enhances polarity, improving solubility in polar solvents compared to brominated analogs.
Comparison with Brominated Analogs:
Protected Derivatives: Boc-Functionalized Analogs
- (2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid (CAS: 959576-34-2): Molecular Formula: C₁₈H₂₃BrNO₄ (MW: 384.27). The Boc group stabilizes the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. This derivative is critical for constructing peptide backbones with defined stereochemistry .
(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid (CAS: 959576-28-4):
Hydrochloride Salts
- Hydrochloride salts (e.g., CAS: 1049733-97-2 for 2-bromo; CAS: 1049734-21-5 for 4-bromo):
- Enhanced water solubility compared to free acids, making them preferable for aqueous reaction conditions.
- Used in pharmaceutical formulations where ionic forms improve bioavailability .
Biological Activity
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, primarily due to its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly its antimicrobial and antiviral properties.
Chemical Structure and Properties
The molecular formula of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is C₁₂H₁₅BrNO₂, with a molecular weight of approximately 288.15 g/mol. The compound features a pyrrolidine ring substituted with a bromobenzyl group and a carboxylic acid functional group. Its specific stereochemistry at the (2S,4R) configuration contributes to its biological interactions and efficacy.
Antimicrobial Properties
Research indicates that (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further investigation as a potential therapeutic agent in combating bacterial infections .
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties , potentially inhibiting viral replication. This aspect of its biological activity is particularly relevant in the context of developing new antiviral drugs .
The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. Its chiral nature allows for selective binding to enzymes and receptors, influencing their activity and function. However, detailed studies are needed to elucidate the precise pathways involved .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Antiviral Activity
In another study focusing on antiviral properties, (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid was tested against influenza virus strains. The compound demonstrated a dose-dependent reduction in viral replication, suggesting its potential as an antiviral therapeutic agent.
| Concentration (µM) | Viral Replication (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 50 | 30 |
Applications in Research and Industry
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has several applications:
- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting various diseases.
- Organic Synthesis : Serves as an intermediate for creating complex organic molecules.
- Biological Studies : Useful in investigating the effects of chiral molecules on biological systems.
- Industrial Applications : Potential use in developing new materials and catalysts .
Q & A
Q. What are the common synthetic routes for preparing (2S,4R)-4-(2-Bromobenzyl)pyrrololidine-2-carboxylic acid, and what key reaction conditions are involved?
Methodological Answer: Synthesis typically involves:
- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions .
- Bromobenzyl introduction via alkylation or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for aryl substitution, similar to methods used in related 4-chlorobenzyl derivatives .
- Deprotection using trifluoroacetic acid (TFA) or other acids to remove Boc/Fmoc groups .
- Purification via column chromatography or recrystallization, with final purity (>95%) confirmed by HPLC .
Key Conditions:
Q. How is the stereochemical configuration of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar 4-nitrobenzoyl derivatives .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose-based columns) .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments or coupling constants (e.g., ) analyze spatial proximity of protons to confirm stereochemistry .
Advanced Research Questions
Q. What role does the 2-bromobenzyl substituent play in the conformational dynamics of pyrrolidine-based compounds, and how can this be analyzed?
Methodological Answer:
- Conformational Control : The bulky 2-bromobenzyl group induces steric constraints, stabilizing specific rotamers. This is critical in peptide synthesis for avoiding aggregation, as seen in pseudo-proline derivatives .
- Analytical Techniques :
- X-ray crystallography : Reveals torsional angles and bond lengths (e.g., hyperconjugation effects observed in 4-nitrobenzoate analogs) .
- Molecular Dynamics (MD) simulations : Predicts dominant conformers in solution .
- Circular Dichroism (CD) : Detects chiral environments influenced by substituents .
Q. How do structural modifications at the 4-position of pyrrolidine-2-carboxylic acid derivatives influence their biological activity?
Methodological Answer:
- Case Study : Replacement of 2-bromobenzyl with 4-fluorobenzyl or phenyl groups alters hydrophobicity and binding affinity. For example:
- Cysteine protease inhibition : 4-Substituted derivatives (e.g., 4-phenyl) show enhanced activity due to improved hydrophobic interactions with enzyme active sites .
- Glutamate receptor modulation : Analogous compounds with aryl substituents exhibit stereoelectronic effects impacting receptor binding .
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., halogen vs. methyl) followed by enzymatic assays (IC) or receptor-binding studies .
Q. How can researchers reconcile discrepancies in reported yields or biological activities across structurally similar analogs?
Methodological Answer:
- Data Contradiction Analysis :
- Reaction Optimization : Varied yields may arise from differences in catalysts (e.g., Pd vs. Cu) or solvent polarity .
- Biological Assay Conditions : Differences in cell lines, buffer pH, or assay protocols (e.g., fluorescence vs. radiometric) can lead to conflicting activity reports .
- Statistical Validation : Use of triplicate experiments and standardized controls (e.g., positive/negative inhibitors) .
Q. What safety protocols are critical for handling (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
